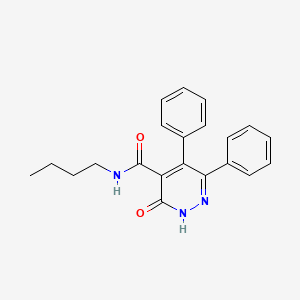![molecular formula C20H14Cl2N2OS B4845368 N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4845368.png)
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide
Übersicht
Beschreibung
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide, commonly known as DAPT, is a small molecule inhibitor that has been extensively used in scientific research. DAPT is a gamma-secretase inhibitor that blocks the activity of gamma-secretase, an enzyme that cleaves the amyloid precursor protein (APP) and generates amyloid beta (Aβ) peptides. The accumulation of Aβ peptides is a hallmark of Alzheimer's disease, and the inhibition of gamma-secretase has been proposed as a potential therapeutic strategy for the treatment of this disease.
Wirkmechanismus
DAPT inhibits gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of its substrates. The inhibition of gamma-secretase by DAPT leads to the accumulation of the substrate proteins, such as N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide, and the reduction of the cleavage products, such as Aβ peptides. The inhibition of gamma-secretase by DAPT has been shown to be reversible and dose-dependent.
Biochemical and Physiological Effects
The inhibition of gamma-secretase by DAPT has several biochemical and physiological effects. The accumulation of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide and the reduction of Aβ peptides have been shown to reduce the deposition of amyloid plaques in animal models of Alzheimer's disease. The inhibition of gamma-secretase by DAPT has also been shown to affect the differentiation and proliferation of stem cells, the activation of T cells, and the survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DAPT has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit gamma-secretase activity in vitro and in vivo. DAPT is also commercially available from several chemical suppliers, and its synthesis has been extensively described in the literature. However, DAPT has several limitations for lab experiments. The inhibition of gamma-secretase by DAPT is reversible and dose-dependent, and the optimal concentration and duration of treatment may vary depending on the experimental system. DAPT may also have off-target effects on other enzymes and proteins, and its specificity for gamma-secretase should be carefully evaluated in each experimental system.
Zukünftige Richtungen
DAPT has several potential future directions for scientific research. The inhibition of gamma-secretase by DAPT has been proposed as a potential therapeutic strategy for the treatment of Alzheimer's disease, and several clinical trials are currently underway to evaluate the safety and efficacy of gamma-secretase inhibitors in humans. DAPT has also been used to investigate the role of gamma-secretase in cancer, stem cell biology, and immunology, and its potential therapeutic applications in these fields should be further explored. Finally, the development of more specific and potent gamma-secretase inhibitors, as well as the identification of new targets and pathways regulated by gamma-secretase, may lead to the discovery of novel therapeutic strategies for the treatment of human diseases.
Wissenschaftliche Forschungsanwendungen
DAPT has been extensively used in scientific research to investigate the role of gamma-secretase in various biological processes. Gamma-secretase is involved in the cleavage of several transmembrane proteins, including Notch, N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide, and ErbB4. The inhibition of gamma-secretase by DAPT has been used to study the role of these proteins in development, cancer, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2OS/c21-17-11-10-16(12-18(17)22)23-20(26)24-19(25)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCYOZNKAGMUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dichlorophenyl)carbamothioyl]biphenyl-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4845288.png)

![N-(4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4845302.png)
![1-butyl-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4845310.png)
![3-[(2-{[4-(acetylamino)benzoyl]amino}-3-phenylacryloyl)amino]benzoic acid](/img/structure/B4845329.png)
![N-[3-(methylthio)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4845336.png)

![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4845353.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B4845357.png)

![9-chloro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B4845365.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B4845367.png)
![4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B4845376.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-hydroxyphenyl)urea]](/img/structure/B4845382.png)